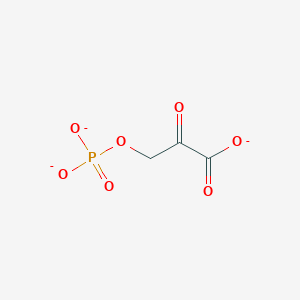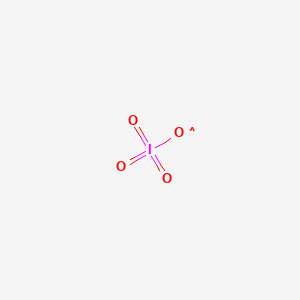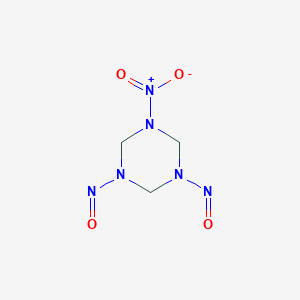
咖啡酰醇
描述
This colorless solid is related to catechol by attachment to allyl alcohol and serves as a precursor to one of the three principal lignols . It is a significant intermediate in the biosynthesis of various natural products, particularly in the formation of lignin, a complex polymer found in the cell walls of plants .
科学研究应用
Caffeyl alcohol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential antioxidant and anti-inflammatory properties.
作用机制
Target of Action
Caffeyl alcohol primarily targets the biosynthesis of coniferyl alcohol . It acts as an intermediate in this process, with the conversion being facilitated by the enzyme caffeate O-methyltransferase .
Mode of Action
The mode of action of Caffeyl alcohol involves its interaction with its targets, leading to significant changes. Specifically, it is oxidized by the enzyme LACCASE8 (ChLAC8) . This enzyme preferentially oxidizes Caffeyl alcohol, generating corresponding dimers or trimers in vitro .
Biochemical Pathways
Caffeyl alcohol is involved in the biosynthesis of lignin , a complex aromatic polymer found in the secondary cell walls of plants . It serves as a precursor to one of the three principal lignols . In the ornamental plant Cleome hassleriana, lignin biosynthesis in the seed coat switches from guaiacyl lignin to C-lignin, a linear homopolymer of caffeyl alcohol .
Pharmacokinetics
It’s known that caffeyl alcohol is synthesized from 3,4-dihydroxybenzaldehyde in the laboratory .
Result of Action
The result of Caffeyl alcohol’s action is the formation of C-lignin , a linear homopolymer found in the seed coats of diverse plant species . This compound is a natural source of carbon fibers and high-value chemicals .
Action Environment
The action of Caffeyl alcohol is influenced by environmental factors. For instance, in the seed coat development of Cleome hassleriana, the transcript profile of the laccase gene ChLAC8 parallels the accumulation of C-lignin . This suggests that the expression of this gene, and consequently the action of Caffeyl alcohol, may be regulated by developmental or environmental cues.
生化分析
Biochemical Properties
Caffeyl alcohol is involved in various biochemical reactions, particularly in the biosynthesis of lignin. It interacts with several enzymes, including caffeate O-methyltransferase, which converts caffeyl alcohol to coniferyl alcohol . Additionally, laccase enzymes, such as ChLAC8, facilitate the polymerization of caffeyl alcohol for C-lignin biosynthesis . These interactions are crucial for the formation of lignin, which provides structural support and protection to plants .
Cellular Effects
Caffeyl alcohol influences various cellular processes, particularly in plant cells. It is a key monomer in the formation of catechyl lignin, which is found in the seed coats of diverse plant species . The presence of caffeyl alcohol in cells leads to the production of C-lignin, which has unique properties that make it a natural source of carbon fibers and high-value chemicals . This compound also affects cell signaling pathways and gene expression related to lignin biosynthesis .
Molecular Mechanism
The molecular mechanism of caffeyl alcohol involves its polymerization into C-lignin through the action of laccase enzymes . ChLAC8, a specific laccase, oxidizes caffeyl alcohol, generating dimers or trimers in vitro . This enzyme’s substrate specificity is crucial for the formation of C-lignin, as it does not oxidize coniferyl alcohol . The polymerization process involves binding interactions with biomolecules and changes in gene expression related to lignin biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of caffeyl alcohol can change over time. It is synthesized from 3,4-dihydroxybenzaldehyde and serves as an intermediate in the biosynthesis of coniferyl alcohol . The stability and degradation of caffeyl alcohol are influenced by various factors, including the presence of enzymes like caffeate O-methyltransferase . Long-term studies have shown that caffeyl alcohol plays a crucial role in the formation of lignin, which impacts cellular function and structural integrity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of caffeyl alcohol in animal models are limited, research on related compounds suggests that varying dosages can have different impacts. For instance, high doses of similar phenolic compounds can lead to toxic effects, while lower doses may have beneficial effects on cellular processes
Metabolic Pathways
Caffeyl alcohol is involved in the phenylpropanoid biosynthesis pathway, which is crucial for the production of lignin . It is synthesized from caffeic acid through a series of enzymatic reactions involving cinnamoyl coenzyme A reductase and cinnamyl alcohol dehydrogenase . These enzymes convert phenylpropanoic acids to their corresponding 4-hydroxycinnamyl alcohols, including caffeyl alcohol . This pathway is essential for the production of lignin and other secondary metabolites in plants .
Transport and Distribution
The transport and distribution of caffeyl alcohol within cells and tissues involve various transporters and binding proteins . It is transported to specific cellular compartments where it undergoes polymerization into lignin . The distribution of caffeyl alcohol is regulated by the expression of genes involved in lignin biosynthesis and the availability of cofactors . This regulation ensures the proper localization and accumulation of caffeyl alcohol for lignin formation .
Subcellular Localization
Caffeyl alcohol is primarily localized in the secondary cell walls of vascular plants, where it contributes to lignin biosynthesis . The subcellular localization of enzymes like ChLAC8, which are involved in the polymerization of caffeyl alcohol, is predicted to be extracellular . This localization is crucial for the formation of C-lignin in the seed coats of plants . Additionally, targeting signals and post-translational modifications may direct caffeyl alcohol to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: In the laboratory, caffeyl alcohol can be synthesized from 3,4-dihydroxybenzaldehyde. The synthesis involves the reduction of 3,4-dihydroxybenzaldehyde to 3,4-dihydroxybenzyl alcohol, followed by a dehydration reaction to form caffeyl alcohol .
Industrial Production Methods: Industrial production of caffeyl alcohol often involves biotransformation methods using genetically engineered microorganisms. For instance, immobilized whole cells of engineered Escherichia coli strains can convert phenylpropanoic acids to their corresponding 4-hydroxycinnamyl alcohols, including caffeyl alcohol . This method is environmentally friendly and offers high stability and regenerable cofactors.
化学反应分析
Types of Reactions: Caffeyl alcohol undergoes various chemical reactions, including:
Oxidation: Caffeyl alcohol can be oxidized to form caffeyl aldehyde and caffeic acid.
Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Caffeyl aldehyde and caffeic acid.
Reduction: 3,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
- Caffeyl aldehyde
- Caffeic acid
- Coniferyl alcohol
- Sinapyl alcohol
Comparison: Caffeyl alcohol is unique due to its specific role in the biosynthesis of lignin. While caffeyl aldehyde and caffeic acid are oxidation products of caffeyl alcohol, coniferyl alcohol and sinapyl alcohol are other lignin precursors. Each of these compounds has distinct roles and properties, but caffeyl alcohol’s specific structure and reactivity make it a crucial intermediate in lignin biosynthesis .
属性
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDCRKBURQZPT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027142 | |
| Record name | 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272785-02-1, 3598-26-3 | |
| Record name | Caffeyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272785021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAFFEYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Y9E2Q5EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the lignin formed by caffeyl alcohol?
A1: Unlike traditional guaiacyl/syringyl (G/S) lignin, which incorporates coniferyl and sinapyl alcohols, caffeyl alcohol forms a distinct homopolymer called catechyl lignin (C-lignin). C-lignin exhibits a linear structure composed solely of benzodioxane units linked via β-O-4-coupling of caffeyl alcohol monomers. [, ]
Q2: How does the biosynthesis of C-lignin differ from G/S lignin?
A2: The shift from G/S lignin to C-lignin biosynthesis involves several key enzymatic changes. Studies in Cleome hassleriana seed coats, a model system for C-lignin formation, have revealed the downregulation of caffeoyl CoA- and caffeic acid 3-O-methyltransferases (CCoAOMT and COMT), preventing methylation of lignin precursors. [, ] Additionally, a switch in cinnamyl alcohol dehydrogenase (CAD) isoforms favors the formation of caffeyl aldehyde, the direct precursor to caffeyl alcohol. []
Q3: What is the role of laccases in C-lignin biosynthesis?
A4: Laccases, specifically LACCASE8 (ChLAC8) in Cleome hassleriana, play a crucial role in C-lignin polymerization by oxidizing caffeyl alcohol. Notably, ChLAC8 exhibits substrate specificity towards caffeyl alcohol over coniferyl alcohol, contributing to the selective formation of C-lignin. [, ]
Q4: How does the availability of caffeyl alcohol impact G-lignin biosynthesis?
A5: Studies suggest that caffeyl alcohol may noncompetitively inhibit the oxidation of coniferyl alcohol by cell wall laccases, thereby influencing the relative abundance of G- and C-lignin polymers. []
Q5: Can genetic modification be used to manipulate lignin composition?
A6: Yes, modifying genes involved in monolignol biosynthesis can alter lignin composition. For example, downregulation of methylenetetrahydrofolate reductase (MTHFR) in maize led to increased caffeyl alcohol levels and enhanced catechyl lignin formation. [] Similarly, suppressing CCoAOMT expression in Pinus radiata resulted in the incorporation of caffeyl alcohol into the lignin polymer. []
Q6: What is the molecular formula and weight of caffeyl alcohol?
A6: The molecular formula of caffeyl alcohol is C9H10O3, and its molecular weight is 166.17 g/mol.
Q7: What spectroscopic techniques are used to characterize caffeyl alcohol and C-lignin?
A8: Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR, plays a vital role in characterizing the structure of C-lignin and identifying the presence of caffeyl alcohol units within the polymer. [, , ] Additionally, pyrolysis-gas chromatography/mass spectrometry (GC/MS) can be employed to analyze the composition of lignin polymers. [] Circular dichroism (CD) spectroscopy can provide insights into the chirality of C-lignin. []
Q8: What is the significance of the benzodioxane linkage in C-lignin?
A9: The benzodioxane linkage, formed exclusively during C-lignin polymerization, contributes to the polymer's unique linear structure and distinct properties. This linkage is of particular interest for valorization strategies, as its cleavage can yield valuable monomers. []
Q9: Can computational chemistry be used to study caffeyl alcohol and C-lignin?
A10: Yes, computational tools like kinetic Monte Carlo (KMC) simulations, coupled with density functional theory (DFT) calculations, have been employed to model C-lignin biosynthesis and predict its structural features. These simulations provide insights into the impact of monolignol supply rates and composition on the final polymer structure. []
Q10: What are the potential applications of C-lignin?
A11: The homogeneous structure and cleavable benzodioxane linkages of C-lignin make it a promising feedstock for producing bio-based materials and chemicals. C-lignin has shown potential for generating high-quality carbon fibers [] and serves as a sustainable platform for synthesizing bioactive molecules. []
Q11: What are the advantages of using C-lignin for valorization compared to G/S lignin?
A12: C-lignin’s structural uniformity and defined linkages offer advantages for depolymerization and subsequent valorization compared to the heterogeneous nature of G/S lignin. This allows for more controlled and selective chemical transformations, leading to higher-value products. []
Q12: What challenges need to be addressed to realize the full potential of C-lignin?
A12: Further research is needed to optimize C-lignin extraction and depolymerization methods, improve the efficiency of C-lignin biosynthesis in plants, and develop scalable and cost-effective processes for its conversion into valuable products.
Q13: How can caffeyl alcohol be used in pharmaceutical development?
A14: Caffeyl alcohol derivatives, particularly caffeic acid phenethyl ester (CAPE), exhibit potent 5-lipoxygenase (5-LO) inhibitory activity, making them promising candidates for developing anti-inflammatory drugs. [] Structure-activity relationship (SAR) studies have explored modifications to the caffeyl alcohol scaffold to enhance potency and selectivity. []
Q14: Are there any known sources of caffeyl alcohol other than plant biomass?
A15: While plants are the primary source, researchers have explored alternative methods for caffeyl alcohol production. For instance, engineered Escherichia coli strains have been developed to biosynthesize 4-hydroxycinnamyl alcohols, including caffeyl alcohol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)











